molecular formula C15H12N4OS2 B2631136 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478080-32-9

5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B2631136
CAS No.: 478080-32-9
M. Wt: 328.41
InChI Key: WINQSJCSWLPBRS-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic system comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at the 2-position of the thiazole ring and a methyl group at the 6-position of the triazole moiety. Its molecular formula is C₁₆H₁₃N₃O₃S₂, with a molecular weight of 359.42 g/mol.

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c1-9-13(22-15-16-8-17-19(9)15)12-7-21-14(18-12)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQSJCSWLPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and hydrazine derivatives

Biological Activity

The compound 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H12N4OS2
  • Molecular Weight: 328.41 g/mol
  • CAS Number: 478080-32-9

The compound features a thiazole moiety linked to a methoxyphenyl group and a triazole structure, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has shown significant activity against various cancer cell lines.

Case Study:
A study conducted by Evren et al. (2019) evaluated thiazole derivatives for their anticancer properties against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values less than that of standard drugs like doxorubicin .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been documented. In a picrotoxin-induced convulsion model, compounds with structural similarities to the target compound demonstrated effective anticonvulsant activity with low median effective doses (ED50) .

Table 1: Summary of Biological Activities

Activity TypeModel UsedIC50/ED50 (mg/kg)Reference
AnticancerA549 Cells< 10Evren et al.
AnticonvulsantPicrotoxin-induced convulsion18.4

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. The presence of electron-donating groups such as methoxy at specific positions enhances anticancer efficacy .

While specific mechanisms for this compound have yet to be fully elucidated, it is suggested that these compounds may interact with critical cellular pathways involved in apoptosis and cell proliferation. Molecular dynamics simulations have shown potential interactions with proteins involved in cancer progression .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole exhibit anticonvulsant properties. For example:

  • A study demonstrated that thiazole derivatives showed significant effectiveness in a picrotoxin-induced convulsion model. The structure-activity relationship (SAR) analysis suggested that the presence of a methoxyphenyl group enhances anticonvulsant activity significantly .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One notable study found that certain thiazole-integrated analogues exhibited strong selectivity against human lung adenocarcinoma cells (A549), with IC50 values indicating potent activity .
  • Another study focused on phenylthiazole-incorporated quinoline derivatives, which displayed remarkable efficacy against colon carcinoma (HCT-15) and lung cancer (NCI-H322), attributed to the methoxy group present in their structure .

Case Study 1: Anticonvulsant Efficacy

A research team synthesized several thiazole-based compounds and evaluated their anticonvulsant activities. The most active compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in the picrotoxin model. The presence of specific substituents significantly influenced the anticonvulsant efficacy .

Case Study 2: Anticancer Screening

In another investigation, a library of thiazole derivatives was screened for anticancer activity against multiple cell lines including HepG2 and HT-29. Compounds displayed varying degrees of cytotoxicity with some achieving IC50 values below 30 µM, indicating promising anticancer potential .

Data Tables

Application AreaCompound StructureActivityReference
AnticonvulsantThiazole DerivativeED50: 18.4 mg/kg
AnticancerPhenylthiazoleIC50: <30 µM
AnticancerQuinoline DerivativeIC50: Specific to cell line

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring, heterocyclic core, or appended functional groups. Below is a comparative analysis:

Compound Name / Structure Substituents / Modifications Key Properties / Activities References
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole - 4-Fluorophenyl at 6-position - ED₅₀ = 49.1 mg/kg (MES anticonvulsant screen)
- High selectivity for MES seizures (PI = 1.9)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) - 4-Propoxyphenyl at 6-position - Dual activity in MES and PTZ screens
- ED₅₀ = 63.4 mg/kg, PI = 1.7 (PTZ)
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole - 2,4-Difluorophenyl at 5-position
- Methyl at 6-position
- Fluorine substituents enhance metabolic stability
- Anticonvulsant activity (data pending)
5-(4-Acetoxyphenylmethylene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one - 4-Acetoxyphenylmethylene at 5-position
- Trimethoxyphenyl at 2-position
- Selective anticancer activity (HCT116, BEL-7402)
- Low toxicity to normal cells (L-02)
4-[(Z)-{6-Oxo-2-[4-(isopropoxy)phenyl]thiazolo[3,2-b][1,2,4]triazol-5-ylidene}methyl]-2-methoxyphenyl acetate - Isopropoxy group at 4-position
- Acetate ester at 2-methoxyphenyl
- Enhanced solubility due to ester group
- Potential photosensitizer or anticancer agent

Pharmacological Activity Trends

  • Anticonvulsant Activity : Fluorinated derivatives (e.g., 6-(4-fluorophenyl)) exhibit strong activity in the maximal electroshock (MES) model, likely due to improved blood-brain barrier penetration via fluorine’s lipophilicity. Propoxy-substituted analogs (e.g., 5b) show dual MES/PTZ activity, suggesting broader mechanistic engagement (e.g., GABAergic modulation) .
  • Anticancer Activity : Methoxy and trimethoxy substituents (e.g., 3,4,5-trimethoxyphenyl) correlate with enhanced cytotoxicity, possibly via tubulin inhibition or DNA intercalation. Acetate esters (e.g., 4-acetoxyphenyl) improve solubility without compromising selectivity .

Physicochemical and Structural Insights

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance π-stacking in hydrophobic pockets, while fluorine (electron-withdrawing) improves metabolic stability and bioavailability .
  • Crystallography : Isostructural analogs (e.g., fluorophenyl derivatives) exhibit planar conformations, except for perpendicularly oriented substituents, which may affect binding kinetics .

Q & A

Q. What are the common synthetic routes for 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Step 1: Formation of the pyrazole core using hydrazine hydrate and diethyl oxalate in toluene under reflux .
  • Step 2: Cyclization with thiosemicarbazide or carboxylic acids in phosphorus oxychloride to form the triazole-thiazole fused system .
  • Step 3: Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
    Critical Parameters: Reaction temperature (e.g., 50–80°C), solvent polarity, and catalyst selection (e.g., sodium hydride) influence yields .

Q. Which characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms aromaticity .
  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
  • Elemental Analysis: Validates purity (>95% C, H, N, S content) .
  • HPLC: Assesses purity (>98% by reverse-phase C18 columns) .

Q. How is the compound’s preliminary bioactivity screened?

Methodological Answer:

  • In vitro Antifungal Assays: Test against Candida albicans using broth microdilution (MIC values <10 µg/mL suggest potency) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Methodological Answer:

  • Solvent Screening: Compare polar aprotic solvents (e.g., DMF) vs. toluene for cyclization efficiency .

  • Catalyst Optimization: Test Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate ring closure .

  • Table 1: Example optimization

    SolventCatalystTemperature (°C)Yield (%)
    TolueneNone8045
    DMFZnCl210068

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign overlapping signals in fused heterocycles .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., thiazole vs. triazole connectivity) .
  • Case Study: Inconsistent NOE correlations may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .

Q. What strategies validate molecular docking predictions for this compound’s antifungal activity?

Methodological Answer:

  • Target Selection: Dock against 14α-demethylase (PDB: 3LD6) using AutoDock Vina .
  • Experimental Correlation: Compare docking scores (e.g., binding energy < -8 kcal/mol) with in vitro MIC values .
  • Mutagenesis Studies: Engineer yeast strains with 14α-demethylase mutations to test resistance .

Q. How to design in vivo models for evaluating antitumor efficacy?

Methodological Answer:

  • Model Selection: Use xenograft mice (e.g., human colorectal HCT-116 tumors) .
  • Dosing Regimen: Administer 10–50 mg/kg intraperitoneally, 3×/week for 4 weeks .
  • Biomarker Analysis: Measure caspase-3 activation and tumor volume reduction via MRI .

Q. What are key considerations for improving aqueous solubility and formulation?

Methodological Answer:

  • Salt Formation: Test hydrochloride or mesylate salts (solubility >3.33 mg/mL in water) .

  • Nanoparticle Encapsulation: Use PLGA polymers (e.g., 75:25 lactide:glycolide) for sustained release .

  • Table 2: Solubility in common solvents:

    SolventSolubility (mg/mL)
    Water3.33
    DMSO2.0
    PEG 3005.5

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